molecular formula C17H21NO3 B8585507 Ethanol, 2,2'-[[4-(phenylmethoxy)phenyl]imino]bis- CAS No. 101582-69-8

Ethanol, 2,2'-[[4-(phenylmethoxy)phenyl]imino]bis-

Cat. No.: B8585507
CAS No.: 101582-69-8
M. Wt: 287.35 g/mol
InChI Key: FCFFDRNWCKNYBW-UHFFFAOYSA-N
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Description

Ethanol, 2,2'-[[4-(phenylmethoxy)phenyl]imino]bis- is a useful research compound. Its molecular formula is C17H21NO3 and its molecular weight is 287.35 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethanol, 2,2'-[[4-(phenylmethoxy)phenyl]imino]bis- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethanol, 2,2'-[[4-(phenylmethoxy)phenyl]imino]bis- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

101582-69-8

Molecular Formula

C17H21NO3

Molecular Weight

287.35 g/mol

IUPAC Name

2-[N-(2-hydroxyethyl)-4-phenylmethoxyanilino]ethanol

InChI

InChI=1S/C17H21NO3/c19-12-10-18(11-13-20)16-6-8-17(9-7-16)21-14-15-4-2-1-3-5-15/h1-9,19-20H,10-14H2

InChI Key

FCFFDRNWCKNYBW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)N(CCO)CCO

Origin of Product

United States

Synthesis routes and methods

Procedure details

4-Benzyloxyaniline hydrochloride 1A (9.32 g, 39.5 mmol) was dissolved in acetic acid (400 mL), triethylamine (6 mL, 43 mmol) was added followed by ethylene oxide (20 mL). The reaction mixture was stirred at room temperature for 72 h, the solvent was evaporated in a rotary evaporator under water pump then under oil pump at 50° C. for 1 h. The residue was then diluted with water (500 mL) and the precipitate recovered by filtration, washed with more water, then dried in dessicator over P2O5 to afford 2A (9.6 g, 84%) as a pale brown powder.
Name
4-Benzyloxyaniline hydrochloride
Quantity
9.32 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
reactant
Reaction Step One
Quantity
6 mL
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
reactant
Reaction Step Three
Name
Yield
84%

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